molecular formula C15H13NO6S B5227133 5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid

5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid

Cat. No.: B5227133
M. Wt: 335.3 g/mol
InChI Key: BFTMIZOGZLOCHT-UHFFFAOYSA-N
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Description

5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MIPSA and has been synthesized by researchers using different methods. The purpose of

Mechanism of Action

The mechanism of action of MIPSA is not fully understood. However, it has been suggested that MIPSA exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. MIPSA can also interact with metal ions to form metal complexes that exhibit catalytic activity.
Biochemical and Physiological Effects:
MIPSA has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In an animal model of inflammation, MIPSA was able to reduce the production of pro-inflammatory cytokines and chemokines. In a cell culture model of cancer, MIPSA was able to induce apoptosis and inhibit cell proliferation. However, further studies are needed to determine the safety and efficacy of MIPSA in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using MIPSA in lab experiments is its ease of synthesis. MIPSA can be synthesized using relatively simple and inexpensive methods. Another advantage is its versatility. MIPSA can be used as a building block for the synthesis of various materials and as a ligand for the synthesis of metal complexes. However, one of the limitations of using MIPSA is its low solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MIPSA. One direction is the synthesis of new metal-organic frameworks and coordination polymers using MIPSA as a building block. Another direction is the synthesis of new metal complexes with potential applications in catalysis. In biomedicine, further studies are needed to determine the safety and efficacy of MIPSA in humans. Finally, the development of new methods for the synthesis of MIPSA with improved yield and purity is also an area of future research.
Conclusion:
In conclusion, 5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid is a compound that has potential applications in various fields, including materials science, biomedicine, and catalysis. MIPSA can be synthesized using different methods, and its mechanism of action is not fully understood. MIPSA has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo, but further studies are needed to determine its safety and efficacy in humans. MIPSA has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

MIPSA can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with isophthalic acid in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with potassium isophthalate in the presence of a solvent. The yield and purity of MIPSA can be improved by optimizing the reaction conditions.

Scientific Research Applications

MIPSA has potential applications in various fields, including materials science, biomedicine, and catalysis. In materials science, MIPSA can be used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In biomedicine, MIPSA has been shown to have anti-inflammatory and anti-cancer properties. MIPSA can also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

Properties

IUPAC Name

5-[(4-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c1-9-2-4-13(5-3-9)23(21,22)16-12-7-10(14(17)18)6-11(8-12)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTMIZOGZLOCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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